![molecular formula C9H14ClN3O B13323099 4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13323099.png)
4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine is an organic compound with the molecular formula C₉H₁₄ClN₃O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is reacted with cyclopentylmethanol in the presence of a base, such as potassium carbonate, to introduce the cyclopentyloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and primary or secondary amines. These reactions typically require a polar aprotic solvent, such as dimethylformamide, and may be catalyzed by a base like triethylamine.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield a corresponding amine derivative of the pyrazole.
科学的研究の応用
4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological research: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.
作用機序
The mechanism of action of 4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.
類似化合物との比較
Similar Compounds
4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-5-amine: Similar structure but with the amine group at a different position on the pyrazole ring.
4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine is unique due to the specific positioning of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C9H14ClN3O |
|---|---|
分子量 |
215.68 g/mol |
IUPAC名 |
4-chloro-1-(cyclopentyloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3O/c10-8-5-13(12-9(8)11)6-14-7-3-1-2-4-7/h5,7H,1-4,6H2,(H2,11,12) |
InChIキー |
UQLIHZNRXVPYAR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OCN2C=C(C(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B13323024.png)
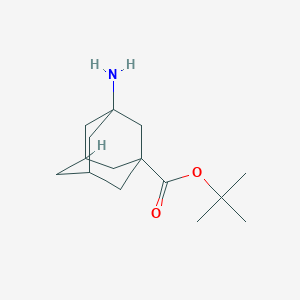
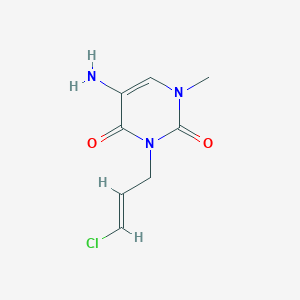
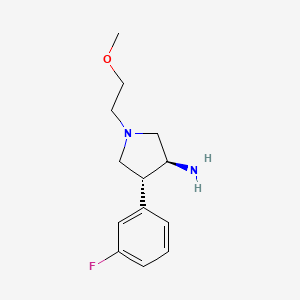
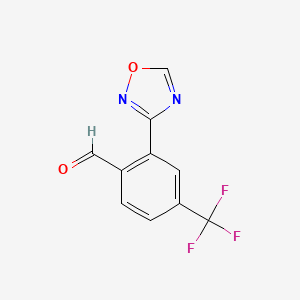
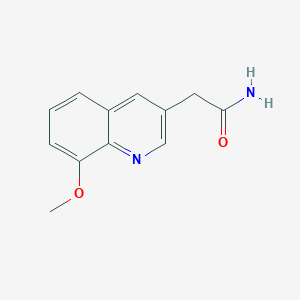
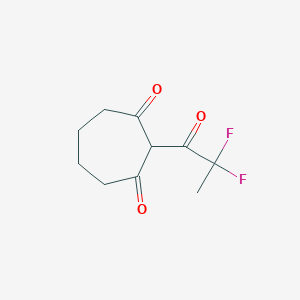
![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13323067.png)
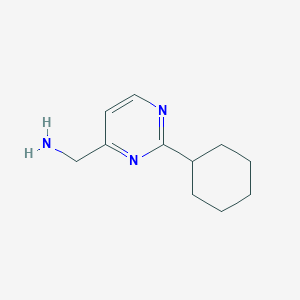
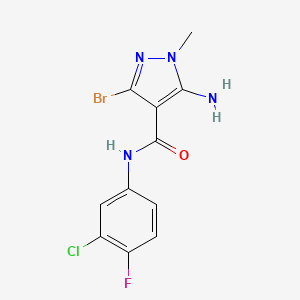
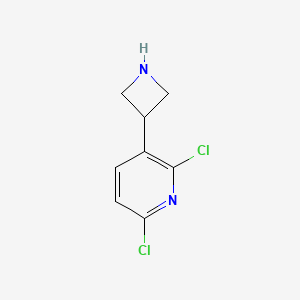
![2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13323089.png)
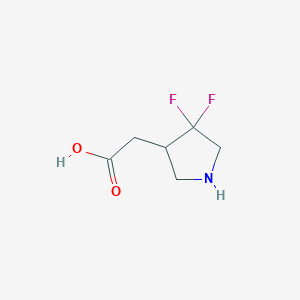
![(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B13323100.png)
